molecular formula C14H11BrN2O3 B10891725 2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10891725
M. Wt: 335.15 g/mol
InChI Key: CBLZDSSYVRALLE-UHFFFAOYSA-N
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Description

2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and hydroxyl groups in the structure enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with anthranilic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinazolinone core. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-2-hydroxyphenyl)-4(3H)-quinazolinone: Lacks the additional hydroxyl group at the 3-position.

    2-(5-chloro-2-hydroxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone: Substitution of bromine with chlorine.

    2-(5-bromo-2-methoxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone: Substitution of hydroxyl with methoxy group.

Uniqueness

The presence of both bromine and hydroxyl groups in 2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone enhances its reactivity and potential for forming various derivatives. This makes it a versatile compound for chemical synthesis and potential therapeutic applications .

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-3-hydroxy-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C14H11BrN2O3/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17(13)20/h1-7,13,16,18,20H

InChI Key

CBLZDSSYVRALLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=CC(=C3)Br)O)O

Origin of Product

United States

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